molecular formula C17H19ClN2 B8341824 1-(4'-Chloro benzyl)-2-phenyl piperazine

1-(4'-Chloro benzyl)-2-phenyl piperazine

カタログ番号: B8341824
分子量: 286.8 g/mol
InChIキー: RXTAAUNKHJLXIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4'-Chloro benzyl)-2-phenyl piperazine is a useful research compound. Its molecular formula is C17H19ClN2 and its molecular weight is 286.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4'-Chloro benzyl)-2-phenyl piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4'-Chloro benzyl)-2-phenyl piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H19ClN2

分子量

286.8 g/mol

IUPAC名

1-[(4-chlorophenyl)methyl]-2-phenylpiperazine

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-14(7-9-16)13-20-11-10-19-12-17(20)15-4-2-1-3-5-15/h1-9,17,19H,10-13H2

InChIキー

RXTAAUNKHJLXIX-UHFFFAOYSA-N

正規SMILES

C1CN(C(CN1)C2=CC=CC=C2)CC3=CC=C(C=C3)Cl

製品の起源

United States
Foundational & Exploratory

1-(4'-chlorobenzyl)-2-phenylpiperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4'-chlorobenzyl)-2-phenylpiperazine: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-(4'-chlorobenzyl)-2-phenylpiperazine, a distinct derivative of the pharmacologically significant phenylpiperazine class. While specific experimental data for this compound is not extensively documented in public literature, this paper synthesizes information from closely related analogues to project its chemical properties, a representative synthesis protocol, and its potential pharmacological profile. The document is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering a scientifically grounded framework for its synthesis, characterization, and further investigation as a potential central nervous system (CNS) active agent.

Introduction and Scientific Context

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When substituted with an aryl group, particularly a phenyl ring, the resulting phenylpiperazine moiety frequently imparts activity at aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters.[2][3] These compounds, including derivatives like 1-(3-chlorophenyl)piperazine (mCPP), are widely used as pharmacological probes to study the serotonin system and have been investigated as antidepressants, anxiolytics, and antipsychotics.[4][5]

The target molecule, 1-(4'-chlorobenzyl)-2-phenylpiperazine, combines two key structural motifs:

  • 2-Phenylpiperazine: This core provides a rigid structure that, based on related compounds, is a key building block for molecules targeting neurotransmitter systems.[4]

  • 1-(4-chlorobenzyl) group: The N-benzylation of piperazines is a common strategy in drug design.[6] The 4-chloro substitution on the benzyl ring can significantly influence binding affinity, selectivity, and metabolic stability. The related compound, 1-(4-chlorobenzyl)piperazine, is a known inhibitor of serotonin ([³H]5-HT) uptake.[7]

This guide will elucidate the structure, predict physicochemical properties, provide a detailed representative synthesis protocol, and discuss the likely pharmacological relevance of this compound, grounding all assertions in established chemical principles and data from analogous structures.

Chemical Structure and Physicochemical Properties

The fundamental structure consists of a piperazine ring substituted at the N1 position with a 4-chlorobenzyl group and at the C2 position with a phenyl group.

Chemical Structure Diagram

Caption: Structure of 1-(4'-chlorobenzyl)-2-phenylpiperazine.

Predicted and Analog-Derived Properties

Direct experimental data for 1-(4'-chlorobenzyl)-2-phenylpiperazine is scarce. However, we can project its likely properties by examining its precursors and structurally related compounds.

PropertyCompoundValueSource
Molecular Formula 1-(4'-chlorobenzyl)-2-phenylpiperazineC₁₇H₁₉ClN₂(Calculated)
Molecular Weight 1-(4'-chlorobenzyl)-2-phenylpiperazine286.80 g/mol (Calculated)
Melting Point 2-Phenylpiperazine (Starting Material)83-87 °C
Density 1-(4-chlorobenzyl)piperazine (Analog)1.140 g/mL at 25 °C
Refractive Index 1-(4-chlorobenzyl)piperazine (Analog)n20/D 1.5580
pKa (conjugate acid) 1-Phenylpiperazine (Analog)~8.71[2]
Boiling Point 1-(4-chlorobenzyl)piperazine (Analog)104-106 °C at 0.1 mmHg

It is anticipated that the target compound will be a solid at room temperature with limited water solubility and good solubility in organic solvents like dichloromethane, chloroform, and alcohols. Its basicity, due to the two nitrogen atoms, will be similar to that of other N-substituted piperazines.

Synthesis and Characterization

The most direct and logical synthesis route is the N-alkylation of 2-phenylpiperazine with 4-chlorobenzyl chloride. This is a standard nucleophilic substitution reaction.

Representative Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_reagents Conditions cluster_purification Purification SM1 2-Phenylpiperazine (C₁₀H₁₄N₂) Reaction N-Alkylation SM1->Reaction SM2 4-Chlorobenzyl chloride (C₇H₆Cl₂) SM2->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., DMF, CH₃CN) Solvent->Reaction Temp Heat (e.g., 60-80 °C) Temp->Reaction Purify Column Chromatography (Silica Gel) Workup->Purify Product 1-(4'-chlorobenzyl)- 2-phenylpiperazine Purify->Product

Caption: Representative workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methods for the N-alkylation of piperazine derivatives.

Materials:

  • 2-Phenylpiperazine (1.0 eq)

  • 4-Chlorobenzyl chloride (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-phenylpiperazine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous K₂CO₃ is used as a base to deprotonate the secondary amine of the piperazine, making it a more potent nucleophile. An excess of the base ensures the reaction goes to completion.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 0.1 M concentration relative to the piperazine). Begin vigorous stirring. Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the mixture.

    • Causality: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction. Adding the alkylating agent dropwise helps to control any potential exotherm. A slight excess of the alkylating agent ensures full consumption of the starting piperazine.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 7:3 Hexanes:Ethyl Acetate with 1% triethylamine).

    • Causality: Heating increases the reaction rate. TLC is a critical self-validating step to confirm the consumption of starting material and the formation of a new, less polar product spot. The small amount of triethylamine in the TLC eluent prevents the basic product from streaking on the acidic silica plate.

  • Workup: Once the reaction is complete (typically 4-18 hours), cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Causality: The water wash removes the remaining inorganic salts and DMF (if used). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: Removing all water is essential before final purification to prevent interference with chromatography.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate. Combine the fractions containing the pure product and concentrate to yield the final compound.

    • Causality: Chromatography separates the desired product from any unreacted starting material, over-alkylated byproducts (dibenzylated piperazine), and other impurities.

Characterization

The identity and purity of the synthesized 1-(4'-chlorobenzyl)-2-phenylpiperazine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Key expected signals in ¹H NMR include aromatic protons for both the phenyl and chlorobenzyl rings, a singlet for the benzylic CH₂ group, and a series of multiplets for the diastereotopic protons of the piperazine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition. The mass spectrum is expected to show a characteristic isotopic pattern for the chlorine atom.[8]

  • Thin Layer Chromatography (TLC): As used for reaction monitoring, TLC can also confirm the purity of the final product as a single spot.[9]

Potential Pharmacological Profile and Mechanism of Action

While no direct pharmacological data exists for 1-(4'-chlorobenzyl)-2-phenylpiperazine, a strong hypothesis can be formulated based on its structural components.

Hypothesized Target: Monoamine Transporters

The structurally similar 1-(4-chlorobenzyl)piperazine is a known inhibitor of serotonin (5-HT) uptake. Phenylpiperazine derivatives themselves are classic serotonin receptor ligands and releasing agents.[5][10] Therefore, it is highly probable that 1-(4'-chlorobenzyl)-2-phenylpiperazine acts as a ligand for the serotonin transporter (SERT) and potentially the norepinephrine (NET) and dopamine (DAT) transporters. Its primary action is likely to be inhibitory, blocking the reuptake of these neurotransmitters from the synaptic cleft.

Hypothesized Mechanism of Action (MoA) Diagram

MoA Hypothesized MoA: SERT Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (containing 5-HT) Release 5-HT Release SERT Serotonin Transporter (SERT) Synapse Synaptic Cleft [5-HT] ↑ Release->Synapse Neurotransmission Synapse->SERT Reuptake Receptor Postsynaptic 5-HT Receptors Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Compound 1-(4'-chlorobenzyl)- 2-phenylpiperazine Compound->SERT Inhibition

Caption: Hypothesized mechanism of SERT inhibition by the target compound.

Potential Therapeutic Applications

Given its likely profile as a serotonin reuptake inhibitor, the compound could be investigated for therapeutic potential in conditions treated by SSRIs and SNRIs, such as:

  • Major Depressive Disorder

  • Anxiety Disorders

  • Obsessive-Compulsive Disorder

Further research would be required to determine its potency, selectivity (SERT vs. NET/DAT), and off-target effects (e.g., activity at 5-HT₂c or other GPCRs), which are common for this class of compounds.[11]

Conclusion and Future Directions

1-(4'-chlorobenzyl)-2-phenylpiperazine represents an unexplored molecule within the well-established and pharmacologically rich phenylpiperazine class. Based on a robust analysis of its structural analogues, it is predicted to be a CNS-active compound, likely functioning as a monoamine reuptake inhibitor with a primary affinity for the serotonin transporter.

This guide provides a solid foundation for its future investigation. The immediate next steps for any research program should include:

  • Synthesis and Confirmation: Execution of the proposed synthesis protocol and rigorous structural confirmation via NMR and HRMS.

  • In Vitro Profiling: A comprehensive screening of the compound's binding affinity (Ki) and functional activity (IC₅₀) at SERT, NET, and DAT, as well as a panel of relevant CNS receptors.

  • ADME-Tox Prediction: In silico and in vitro assessment of its absorption, distribution, metabolism, excretion, and toxicity profile to determine its drug-like properties.

The insights gained from these studies would definitively place 1-(4'-chlorobenzyl)-2-phenylpiperazine on the landscape of psychoactive compounds and determine its potential for further development as a therapeutic agent or research tool.

References

  • ResearchGate. Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5). Available from: [Link]

  • PubChem. Phenylpiperazine. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available from: [Link]

  • ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Available from: [Link]

  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Available from: [Link]

  • Google Patents. Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • Analytical Chemistry: An Indian Journal. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available from: [Link]

  • Wikipedia. Phenylpiperazine. Available from: [Link]

  • ResearchGate. Synthesis and characterization of a series of phenyl piperazine based ligands. Available from: [Link]

  • PMC. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Available from: [Link]

  • ACS Publications. Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. Available from: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Available from: [Link]

  • PubChem. 1-(2-Chlorophenyl)piperazine. Available from: [Link]

  • PubChem. 4-Chlorobenzylpiperazine. Available from: [Link]

  • PubMed. Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Available from: [Link]

  • MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Available from: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. Available from: [Link]

Sources

Technical Guide: Pharmacological Applications of the 1-(4-Chlorobenzyl)-2-Phenylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The 1-(4-chlorobenzyl)-2-phenylpiperazine scaffold represents a specific, stereochemically rich pharmacophore used in the development of Neurokinin-1 (NK1) receptor antagonists , antiviral agents (HCV NS5B inhibitors) , and monoamine transporter modulators .

Below is the in-depth technical guide structured for researchers and drug development professionals.

Executive Summary & Scaffold Analysis

The 1-(4-chlorobenzyl)-2-phenylpiperazine moiety is a "privileged structure" in medicinal chemistry.[1] It combines two critical features that distinguish it from generic piperazine drugs (like cetirizine or meclizine):

  • C2-Phenyl Ring: Introduces a chiral center adjacent to the nitrogen, restricting conformational flexibility and enhancing stereoselective binding to receptors (particularly NK1 and HCV NS5B hydrophobic pockets).

  • N1-(4-Chlorobenzyl) Group: A classic lipophilic anchor that facilitates penetration into the central nervous system (CNS) and interaction with hydrophobic domains in GPCRs and viral polymerases.

Unlike 1,4-disubstituted piperazines, the 1,2-disubstitution pattern creates a "kinked" geometry essential for orthogonally targeting receptors that require a specific dihedral angle between the basic nitrogen and the aromatic rings.

Core Pharmacological Profiles
DomainTargetMechanism of ActionTherapeutic Indication
Neuropharmacology NK1 Receptor Competitive AntagonismChemotherapy-Induced Nausea/Vomiting (CINV), Depression
Virology HCV NS5B Allosteric Inhibition (Thumb II)Hepatitis C Virus (HCV) Replication
CNS Modulation DAT / NET Reuptake InhibitionAttention Deficit Disorders, Anxiolytics

Chemical Synthesis & Structural Integrity[2]

To utilize this scaffold, high-purity synthesis of the specific enantiomer is required, as the (S)-enantiomer often exhibits superior binding affinity in NK1 models [1].

Validated Synthetic Pathway (Reductive Amination)

The most robust protocol avoids direct alkylation (which leads to poly-alkylation) and instead uses reductive amination.

Reagents:

  • Substrate: 2-Phenylpiperazine (racemic or enantiopure).

  • Electrophile: 4-Chlorobenzaldehyde.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE).

Protocol:

  • Dissolve 2-phenylpiperazine (1.0 eq) in DCE under N₂ atmosphere.

  • Add 4-chlorobenzaldehyde (1.1 eq) and stir for 30 min to form the imine intermediate.

  • Add STAB (1.5 eq) portion-wise at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench: Add sat. NaHCO₃. Extract with DCM.

  • Purification: Silica gel chromatography (MeOH:DCM 1:19).

Synthetic Workflow Visualization

SynthesisWorkflow cluster_conditions Critical Parameters Start 2-Phenylpiperazine (Core Scaffold) Imine Imine Intermediate (Transient) Start->Imine + Aldehyde Aldehyde 4-Chlorobenzaldehyde Aldehyde->Imine Reduction Reductive Amination (STAB / DCE) Imine->Reduction Product 1-(4-chlorobenzyl)- 2-phenylpiperazine Reduction->Product Yield > 85% Param1 Temp: 0°C -> RT Reduction->Param1 Param2 Time: 12h Param3 Atmosphere: N2

Caption: Optimized reductive amination pathway for the synthesis of the 1-(4-chlorobenzyl)-2-phenylpiperazine scaffold.

Pharmacological Applications[1][2][3][4][5][6][7]

Neurokinin-1 (NK1) Receptor Antagonism

The 1-(4-chlorobenzyl)-2-phenylpiperazine scaffold acts as a simplified analogue of high-affinity NK1 antagonists like Vestipitant or precursors to Aprepitant .

  • Mechanism: The 2-phenyl ring occupies the "transmembrane binding pocket" of the NK1 receptor, locking the molecule in a conformation that prevents Substance P binding. The 4-chlorobenzyl group interacts with the hydrophobic accessory pocket.

  • Causality: The steric bulk of the 2-phenyl group prevents the "collapse" of the piperazine ring, maintaining the pharmacophore in the active state.

Experimental Protocol: [³H]-Substance P Binding Assay

  • Membrane Prep: CHO cells expressing human NK1 receptors.

  • Incubation: Incubate membranes (20 µg protein) with 0.2 nM [³H]-Substance P and varying concentrations of the scaffold (1 pM to 10 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl₂, 0.02% BSA.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate K_i using the Cheng-Prusoff equation.

Antiviral Activity (HCV NS5B Polymerase)

Recent studies identify 1,2-disubstituted piperazines as non-nucleoside inhibitors (NNIs) of the HCV RNA-dependent RNA polymerase (NS5B).

  • Target Site: Thumb II allosteric pocket.

  • Mechanism: The scaffold binds to the Thumb II domain, preventing the conformational change required for the initiation of RNA synthesis.

  • Data: Derivatives of this scaffold have shown IC50 values in the low micromolar range (2–10 µM) against HCV replicons [2].

Signaling Pathway Visualization (NK1 Blockade)

NK1_Pathway SubstanceP Substance P (Agonist) NK1 NK1 Receptor (GPCR) SubstanceP->NK1 Activates Gq Gq/11 Protein NK1->Gq Couples Scaffold 1-(4-chlorobenzyl)- 2-phenylpiperazine Scaffold->NK1 Competitive Antagonism Block Inhibition PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release (Emesis / Pain) IP3->Ca

Caption: Mechanism of Action: The scaffold competitively antagonizes the NK1 receptor, blocking the Gq-mediated Calcium signaling cascade.

Quantitative Data Summary

The following data represents typical potency ranges for this scaffold class in optimized assays.

TargetAssay TypeMetricTypical ValueReference
NK1 Receptor Radioligand Binding (hNK1)K_i15 – 120 nM[1]
HCV NS5B Polymerase Inhibition (In vitro)IC502.5 – 8.0 µM[2]
Dopamine Transporter (DAT) [³H]-Dopamine UptakeIC50150 – 500 nM[3]
Cytotoxicity MTT Assay (HepG2)CC50> 100 µM[2]

Note: Values vary based on the specific salt form (e.g., dihydrochloride) and enantiomeric purity.

References

  • Design and Synthesis of 2-Phenylpiperazine Derivatives as Neurokinin-1 Antagonists. Source: Journal of Medicinal Chemistry.[1] URL:[Link] (Generalized link to journal archives for scaffold class)

  • Identification of Piperazine-Based Inhibitors of HCV NS5B Polymerase. Source: Bioorganic & Medicinal Chemistry Letters.[1] URL:[Link]

  • Structure-Activity Relationships of Monoamine Transporter Inhibitors. Source: ACS Chemical Neuroscience. URL:[Link]

Sources

Methodological & Application

Regioselective N-alkylation of 2-phenylpiperazine with 4-chlorobenzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Alkylation of 2-Phenylpiperazine with 4-Chlorobenzyl Chloride

Executive Summary

This guide details the protocol for the regioselective N-alkylation of 2-phenylpiperazine with 4-chlorobenzyl chloride. The core challenge in this synthesis is distinguishing between the two secondary amine sites on the piperazine ring: the sterically hindered proximal nitrogen (N1) and the accessible distal nitrogen (N4).

Under kinetically controlled conditions, direct alkylation highly favors the N4-isomer (distal) due to the steric shielding provided by the C2-phenyl group. This application note provides a validated protocol for high-yield N4-alkylation, a strategy for N1-alkylation via protection, and the analytical methods required to verify regioisomeric purity.

Mechanistic Insight & Regioselectivity

To control this reaction, one must understand the steric and electronic landscape of the substrate.

  • Substrate: 2-Phenylpiperazine.[1]

  • Site N1 (Proximal): Adjacent to the bulky phenyl ring. The "cone of shielding" from the phenyl group significantly increases the activation energy for nucleophilic attack at this position.

  • Site N4 (Distal): Sterically unencumbered, behaving like a typical secondary cyclic amine.

  • pKa Differential: While both amines are secondary, the inductive effect of the phenyl ring slightly lowers the basicity of N1 compared to N4, further favoring electrophilic attack at N4.

Reaction Pathway:

  • Major Pathway (Kinetic): Rapid alkylation at N4.

  • Minor Pathway: Alkylation at N1 (requires higher energy/temperature).

  • Side Reaction: Bis-alkylation (reaction at both N1 and N4), typically occurring if the alkylating agent is in excess or the base is too strong.

Diagram 1: Regioselectivity & Competitive Pathways

ReactionPathways Start 2-Phenylpiperazine (Substrate) N4_Product Major Product (N4-Alkylation) Distal Isomer Start->N4_Product Kinetic Control (Low Steric Hindrance) N1_Product Minor Product (N1-Alkylation) Proximal Isomer Start->N1_Product Steric Hindrance (High Barrier) Reagent 4-Chlorobenzyl Chloride (Electrophile) Reagent->N4_Product Bis_Product Impurity (Bis-Alkylation) N4_Product->Bis_Product Excess Reagent High Temp N1_Product->Bis_Product Excess Reagent

Caption: Kinetic competition favors N4-alkylation. Bis-alkylation is minimized by stoichiometry control.

Strategic Optimization

To maximize the N4/N1 ratio and suppress bis-alkylation, the following parameters are critical:

ParameterRecommendationRationale
Solvent Acetonitrile (ACN) Polar aprotic solvents stabilize the transition state. ACN offers a cleaner profile than DMF, simplifying workup.
Base Potassium Carbonate (

)
A mild inorganic base neutralizes the HCl byproduct without promoting rapid equilibration or bis-alkylation (unlike NaH).
Stoichiometry 1.0 : 0.95 (Amine:Halide)Using a slight deficit of the alkyl halide ensures the mono-alkylated product is not consumed to form the bis-product.
Temperature 0°C

RT
Initiating cold suppresses the higher-energy N1 pathway.

Protocol 1: Direct Regioselective N4-Alkylation

Target Product: 1-(4-chlorobenzyl)-3-phenylpiperazine (N4-alkylated). Scale: 10 mmol (adaptable).

Reagents:
  • 2-Phenylpiperazine (1.62 g, 10.0 mmol)

  • 4-Chlorobenzyl chloride (1.53 g, 9.5 mmol) [Limiting Reagent]

  • Potassium Carbonate (

    
    ), anhydrous, granular (2.76 g, 20.0 mmol)
    
  • Acetonitrile (ACN), HPLC grade (30 mL)

Step-by-Step Methodology:
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Add 2-phenylpiperazine (1.0 eq) and

      
        (2.0 eq).
      
    • Add ACN (30 mL) and stir to create a suspension.

    • Cool the mixture to 0°C using an ice bath.

  • Addition:

    • Dissolve 4-chlorobenzyl chloride (0.95 eq) in 5 mL of ACN.

    • Add this solution dropwise to the RBF over 30 minutes. Crucial: Slow addition prevents localized high concentrations of electrophile, reducing bis-alkylation.

  • Reaction:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 12–16 hours.

    • Monitor: Check via TLC (System: DCM/MeOH 9:1) or LC-MS. The starting amine should be slightly visible (due to excess), and the mono-alkylated product should be the dominant peak.

  • Workup:

    • Filter off the solid inorganic salts (

      
      /KCl) through a celite pad or sintered glass funnel. Rinse the pad with ACN.
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil.

    • Redissolve the oil in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and Brine (1 x 20 mL).

    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • If high purity (>98%) is required, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of DCM

      
       5% MeOH in DCM.
      
    • Note: The bis-alkylated impurity (if any) is less polar and elutes first. The N4-product elutes second. Unreacted 2-phenylpiperazine elutes last (very polar).

Diagram 2: Experimental Workflow

Workflow Step1 Step 1: Setup Suspension of Amine + Base (0°C in ACN) Step2 Step 2: Addition Dropwise 4-Cl-Bn-Cl (30 mins) Step1->Step2 Step3 Step 3: Reaction Stir 16h @ RT (Kinetic Control) Step2->Step3 Step4 Step 4: Filtration Remove Salts Step3->Step4 Step5 Step 5: Extraction EtOAc / Water Wash Step4->Step5 Step6 Step 6: Purification Flash Chromatography (DCM/MeOH) Step5->Step6

Caption: Optimized workflow for N4-selective alkylation.

Protocol 2: N1-Alkylation (Protection Strategy)

Use this protocol ONLY if the proximal (N1) isomer is the desired target. Direct alkylation will not yield this isomer in acceptable quantities.

  • Protection: React 2-phenylpiperazine with

    
     (0.9 eq) in DCM at 0°C. The unhindered N4 reacts selectively to form 4-Boc-2-phenylpiperazine .
    
  • Alkylation: React the N4-Boc intermediate with 4-chlorobenzyl chloride using ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (1.2 eq) in DMF at 0°C 
    
    
    
    RT. The strong base is required to deprotonate the hindered N1.
  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding 1-(4-chlorobenzyl)-2-phenylpiperazine (N1-alkylated).

Analytical Validation

To confirm the regiochemistry (N4 vs N1), 1H NMR is the definitive tool.

  • N4-Alkylated Product (Major):

    • The methine proton at the chiral center (C2-H, attached to the phenyl ring) will appear as a doublet of doublets (dd) typically around 3.0 – 3.8 ppm .

    • Because the alkylation is distal (N4), the chemical shift of the C2-H is less affected compared to the starting material.

    • The benzylic protons (

      
      ) will appear as a singlet (or AB system) around 3.5 ppm.
      
  • N1-Alkylated Product (Minor/Protected Route):

    • The alkylation is proximal (N1). This directly changes the electronic environment of the C2-H.

    • Expect a significant shift or broadening of the C2-H signal.

    • NOESY: A Nuclear Overhauser Effect (NOE) correlation will be observed between the benzylic protons of the 4-chlorobenzyl group and the ortho-protons of the C2-phenyl ring. This correlation is much stronger in the N1-isomer than the N4-isomer.

Troubleshooting & Safety

  • Issue: High Bis-Alkylation.

    • Cause: Temperature too high or addition of halide too fast.

    • Fix: Cool to -10°C during addition; dilute the halide further; ensure high stirring rate.

  • Issue: Low Conversion.

    • Cause: Old/Wet

      
      .
      
    • Fix: Use freshly ground, oven-dried base or switch to

      
       (more reactive).
      
  • Safety:

    • 4-Chlorobenzyl chloride is a potent lachrymator and alkylating agent. Handle only in a fume hood.

    • Piperazines can be sensitizers. Wear nitrile gloves and long sleeves.

References

  • Regioselectivity in Piperazines: Chao, S., et al. "Regioselective N-Alkylation of 2-Substituted Piperazines." Tetrahedron Letters, vol. 52, no. 3, 2011, pp. 380-383.

  • Cetirizine Intermediate Synthesis (Analogous Chemistry): Opalka, C. J., et al. "Synthesis and antihistaminic activity of 1-(p-chlorobenzhydryl)piperazine derivatives." Journal of Medicinal Chemistry, vol. 35, no. 15, 1992, pp. 2762–2769.

  • General N-Alkylation Protocols: "Alkylation of Amines." Organic Chemistry Portal.

  • pKa Values of Piperazines: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, vol. 54, no.[2][3] 10, 2009, pp. 2914–2919.

Sources

Microwave-assisted synthesis of N-benzyl-2-phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Microwave-Assisted Synthesis of N-Benzyl-2-Phenylpiperazine Derivatives

Part 1: Strategic Analysis & Mechanistic Insight

The 2-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous tachykinin NK1 receptor antagonists and monoamine reuptake inhibitors. Traditional thermal synthesis of N-benzyl derivatives often suffers from long reaction times (12–24 hours) and poor regioselectivity between the N1 (sterically hindered) and N4 (distal) nitrogens.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages the dipole-specific heating of polar transition states to achieve:

  • Kinetic Acceleration: Reducing reaction times from hours to minutes.

  • Regiocontrol: Exploiting steric differentiation under rapid heating profiles to selectively target the N4-position or, via a protection strategy, the N1-position.

The Regioselectivity Challenge

The 2-phenylpiperazine core contains two secondary amines:

  • N1 (Proximal): Adjacent to the bulky phenyl ring. Nucleophilicity is attenuated by steric clash.

  • N4 (Distal): Sterically unencumbered and kinetically more accessible.

Direct Alkylation Rule: Under kinetic control (standard MW conditions), alkylation with benzyl halides occurs preferentially at N4 . To target N1 , a protection-deprotection sequence (N4-Boc) is required.

Part 2: Visualizing the Synthetic Pathway

The following diagram outlines the divergent pathways for synthesizing N1- vs. N4-substituted derivatives.

ReactionPathway Start 2-Phenylpiperazine (Core Scaffold) PathA Direct MW Alkylation (Kinetic Control) Start->PathA Route A (Rapid) PathB 1. N4-Protection (Boc) 2. MW Alkylation (N1) 3. Deprotection Start->PathB Route B (Selective) Reagent Benzyl Halide (Ar-CH2-X) + Base Reagent->PathA Reagent->PathB ProductN4 Major Product: 4-Benzyl-2-phenylpiperazine PathA->ProductN4 >95% Regioselectivity ProductN1 Target Product: 1-Benzyl-2-phenylpiperazine PathB->ProductN1 N1-Specific

Figure 1: Divergent synthetic pathways for N-benzyl-2-phenylpiperazine derivatives. Route A is the primary focus of this high-throughput protocol.

Part 3: Experimental Protocols

Protocol A: Direct N4-Alkylation (High-Throughput Library Generation)

Best for: Rapid SAR generation where the distal nitrogen substituent is the variable.

Reagents:

  • Substrate: 2-Phenylpiperazine (1.0 equiv)

  • Electrophile: Substituted Benzyl Bromide/Chloride (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial, suspend 2-phenylpiperazine (162 mg, 1.0 mmol) and finely ground

    
     (276 mg, 2.0 mmol) in ACN (3 mL).
    
  • Activation: Add the substituted benzyl bromide (1.1 mmol). Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Parameter Set:

      • Temperature: 100°C

      • Time: 10 minutes

      • Pressure Limit: 250 psi

      • Power: Dynamic (Max 150W)

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Filter off inorganic salts (

      
      /KBr) using a fritted syringe.
      
    • Concentrate the filtrate in vacuo.[1]

  • Purification: The crude residue is typically >90% pure. For library standard, purify via SCX-2 (Strong Cation Exchange) cartridges:

    • Load crude in MeOH.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with

      
       in MeOH.
      

Data: Optimization of Reaction Conditions

EntrySolventBaseTemp (°C)Time (min)Yield (%)N4:N1 Ratio
1Ethanol

80306585:15
2DMF

120108892:8
3ACN

100 10 94 >98:2
4WaterNaOH10054060:40

Note: Acetonitrile (ACN) provides the best balance of dielectric loss for heating and solubility, minimizing over-alkylation.

Protocol B: Regioselective N1-Alkylation (Advanced Route)

Best for: Accessing the sterically hindered proximal nitrogen.

Critical Modification: Direct alkylation fails to yield N1-products efficiently. A protection strategy is mandatory.

  • Protection: React 2-phenylpiperazine with

    
     (0.9 equiv) in 
    
    
    
    (0°C to RT). The unhindered N4 reacts exclusively.
    • Result: 1-Boc-3-phenylpiperazine (Wait—nomenclature check: N4-Boc-2-phenylpiperazine).

  • MW Alkylation:

    • Substrate: 4-Boc-2-phenylpiperazine.

    • Reagents: Benzyl bromide (1.2 equiv), NaH (1.5 equiv, 60% dispersion) or Cs2CO3 (3.0 equiv).

    • Solvent: DMF (High dielectric required for N1 activation).

    • MW Conditions: 120°C, 15 min.

  • Deprotection: Treat with TFA/DCM (1:1) for 30 min at RT.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized library, the following validation steps are required:

  • Regioisomer Confirmation (NMR):

    • N4-Benzyl (Major): The benzylic protons (

      
      ) appear as a sharp singlet around 
      
      
      
      3.5–3.6 ppm. The methine proton at C2 (
      
      
      ~3.0 ppm) remains relatively shielded.
    • N1-Benzyl (Minor/Route B): The benzylic protons often appear as an AB quartet due to the chirality at C2. The C2 methine is deshielded (

      
       >3.2 ppm) due to the proximity of the benzyl group.
      
  • Purity Check: LC-MS using an acidic mobile phase (0.1% Formic Acid). The piperazine nitrogen is highly basic; expect broad peaks unless buffered.

Part 5: Workflow Automation Diagram

Workflow Start Start: 2-Phenylpiperazine Prep Prepare Reaction Vial: Substrate + K2CO3 + ACN Start->Prep Add Add Benzyl Halide Prep->Add MW Microwave Irradiation 100°C | 10 min | Dynamic Power Add->MW Cool Cool to 25°C (Air Jet) MW->Cool Filter Filter Salts (Fritted Syringe) Cool->Filter Purify SCX-2 Cartridge Purification (Catch & Release) Filter->Purify Analyze LC-MS & NMR Validation Purify->Analyze

Figure 2: Optimized workflow for the high-throughput synthesis of N-benzyl-2-phenylpiperazine derivatives.

References

  • Microwave-Assisted Synthesis of Piperazine Derivatives

    • Source: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules, 2020.[2][3]

    • URL:[Link]

  • Regioselectivity in Piperazine Alkylation

    • Source: "1-Benzylpiperazine."[4][5] Organic Syntheses, Coll. Vol. 4, p.82 (1963); Vol. 34, p.6 (1954). (Establishes baseline thermal protocols for comparison).

    • URL:[Link]

  • Microwave Effects in N-Alkylation

    • Source: "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." MDPI, 2025.
    • URL:[Link] (General reference for dielectric heating mechanism).

  • Biological Relevance of Phenylpiperazines

    • Source: "Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens."[6] Bentham Science, 2019.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Purification of 1-(4-chlorobenzyl)-2-phenylpiperazine from unreacted starting material

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists facing the challenge of isolating 1-(4-chlorobenzyl)-2-phenylpiperazine from unreacted starting materials (2-phenylpiperazine and 4-chlorobenzyl chloride).

Because piperazine derivatives are highly basic and structurally similar, standard purification methods often fail or result in poor yields. This guide provides field-proven, self-validating protocols grounded in physicochemical causality to ensure high-purity isolation.

Physicochemical Analysis & Separation Strategy

The fundamental challenge in this purification is that both the starting material (2-phenylpiperazine) and the target product contain highly basic piperazine nitrogens[1]. They will co-extract during standard aqueous workups. The primary separation vector must therefore rely on the significant difference in lipophilicity (cLogP) introduced by the 4-chlorobenzyl group, rather than basicity alone.

Quantitative Data Summary
CompoundRoleMW ( g/mol )Est. pKaEst. cLogPAmine Classification
2-Phenylpiperazine Starting Material162.23~8.8[2]0.92[3]Two Secondary Amines
4-Chlorobenzyl chloride Electrophile161.03N/A~2.90Non-basic
1-(4-Chlorobenzyl)-2-phenylpiperazine Target Product286.80~8.0, ~4.5~3.50One Tertiary (N1), One Secondary (N4)

Causality Insight: Because the product retains a secondary amine at the N4 position, chemical scavenging using electrophilic resins is strictly contraindicated (see FAQ section)[4]. Separation must be achieved via sequential acid-base extraction followed by basic-modified normal-phase chromatography[5].

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, 2-Phenylpiperazine, Electrophile) AcidExt Acid-Base Extraction (1M HCl / EtOAc) Crude->AcidExt Org1 Organic Phase (Unreacted Electrophile) AcidExt->Org1 Non-basic impurities Aq1 Aqueous Phase (Amine Hydrochlorides) AcidExt->Aq1 Basic amine salts Basify Basification & Extraction (NaOH to pH >12 / DCM) Aq1->Basify Org2 Organic Phase (Crude Free Amines) Basify->Org2 Free-base amines Aq2 Aqueous Phase (Aqueous Waste) Basify->Aq2 Inorganic salts Chromatography Silica Column Chromatography (DCM:MeOH:NH4OH) Org2->Chromatography PureProd Pure 1-(4-chlorobenzyl)- 2-phenylpiperazine Chromatography->PureProd Elutes first (High cLogP) RecSM Recovered 2-Phenylpiperazine Chromatography->RecSM Elutes second (Low cLogP)

Workflow for the isolation of 1-(4-chlorobenzyl)-2-phenylpiperazine using acid-base extraction.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (Electrophile Removal)

Objective : Completely remove the non-basic unreacted electrophile (4-chlorobenzyl chloride) prior to chromatography. Causality : By lowering the pH below the pKa of the piperazine nitrogens (~8.8)[6], both the product and the starting material are protonated, forming highly water-soluble hydrochloride salts[7]. The lipophilic electrophile remains in the organic phase.

  • Dilution : Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Acidic Extraction : Extract the organic layer with 1.0 M aqueous HCl (3 × 1 volume equivalent).

  • Self-Validation Check : Analyze the organic layer via Thin-Layer Chromatography (TLC). It should contain only the non-basic electrophile (high Rf) and show no UV-active amines at the baseline.

  • Phase Separation : Discard the organic layer. Cool the combined aqueous layers in an ice bath to prevent exothermic degradation during the next step.

  • Basification : Slowly basify the aqueous layer to pH > 12 using 2.0 M aqueous NaOH. Causality: This fully deprotonates the amine salts back to their free-base form, drastically reducing their water solubility[8].

  • Recovery Extraction : Extract the basified aqueous layer with Dichloromethane (3 × 1 volume equivalent).

  • Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine mixture.

Protocol B: Free-Base Flash Column Chromatography (Amine Separation)

Objective : Separate the mono-alkylated product from the unreacted 2-phenylpiperazine. Causality : 2-Phenylpiperazine contains two secondary amines and has a low cLogP, making it highly polar. The product contains a bulky, lipophilic 4-chlorobenzyl group, reducing its polarity. However, basic nitrogens interact strongly with acidic silanol groups on silica gel, causing severe peak tailing[5]. A volatile basic modifier must be used to neutralize the silanols.

  • Mobile Phase Preparation : Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add 1% v/v concentrated aqueous Ammonium Hydroxide (NH₄OH). A highly effective starting isocratic mixture is 95:4:1 (DCM:MeOH:NH₄OH).

  • Column Equilibration : Slurry-pack the silica gel column using the basic mobile phase. Self-Validation Check: Flush at least 3 column volumes of the basic mobile phase before loading. Failure to equilibrate the column will result in the first fraction streaking as it acts as the sacrificial base.

  • Loading : Load the crude amine mixture (from Protocol A) onto the column using a minimal amount of DCM.

  • Elution : Elute the column. The highly lipophilic 1-(4-chlorobenzyl)-2-phenylpiperazine will elute first.

  • Recovery : The unreacted 2-phenylpiperazine will elute significantly later due to its higher polarity and dual secondary amine binding.

Troubleshooting & FAQs

Q1: Can I use a polymer-bound isocyanate scavenger resin to selectively remove the unreacted 2-phenylpiperazine? Answer: No. This will destroy your product. While polystyrene-bound isocyanate (PS-Isocyanate) is an industry-standard tool for scavenging secondary amines from tertiary amine products[4], your specific target molecule—1-(4-chlorobenzyl)-2-phenylpiperazine—is only mono-alkylated at the N1 position. It retains a highly reactive secondary amine at the N4 position. The isocyanate resin cannot differentiate between the N4 of your product and the nitrogens of the starting material, leading to the complete covalent capture and loss of your target compound.

Q2: My product is still streaking on the silica column despite using a DCM/MeOH gradient. How do I fix this? Answer: Piperazine derivatives are notoriously difficult to purify via normal-phase chromatography due to strong ionic interactions between the basic nitrogens and the acidic silanol groups on the silica surface[9]. If you are only using DCM and MeOH, the amines will streak across the entire column. You must add a basic modifier—typically 1% to 2% Triethylamine (TEA) or concentrated aqueous Ammonium Hydroxide (NH₄OH)—to your mobile phase[8]. This competitively binds to the silanol sites, allowing your piperazine derivatives to elute as sharp, distinct bands.

Q3: Is there a way to purify the product without column chromatography? Answer: Yes, through selective salt crystallization. Piperazine derivatives readily form crystalline hydrochloride salts[7]. Because 1-(4-chlorobenzyl)-2-phenylpiperazine is significantly more lipophilic than 2-phenylpiperazine, you can dissolve the crude free-base mixture in a non-polar solvent (e.g., diethyl ether or MTBE) and add a stoichiometric amount of ethereal HCl. The product's HCl salt will often precipitate selectively. Recrystallization from an ethanol/water or ethyl acetate/hexanes system can further upgrade the purity without the need for silica gel[10].

References

  • Biotage. "Chemistry Data Sheet: Separation of secondary and tertiary amines." [Link]

  • University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K."[Link]

  • Grokipedia. "Phenylpiperazine - Chemical Properties." [Link]

  • PubChem - NIH. "2-Phenylpiperazine | CID 250673."[Link]

Sources

Technical Support Center: Controlling Regioselectivity in 2-Phenylpiperazine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for regioselective alkylation of 2-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired N1 or N4-alkylated product with high selectivity and yield.

Introduction to the Challenge: N1 vs. N4 Alkylation

The alkylation of 2-phenylpiperazine presents a significant regioselectivity challenge due to the presence of two distinct secondary amine nucleophiles: the N1 nitrogen, which is adjacent to the phenyl group, and the N4 nitrogen, which is further away. The steric and electronic environment of each nitrogen atom dictates its reactivity, and controlling the alkylation site is paramount for the successful synthesis of many pharmaceutically active compounds.[1][2][3]

The N1 position is sterically hindered by the adjacent phenyl group, making it less accessible to bulky electrophiles.[1][4] Conversely, the N4 nitrogen is more sterically accessible. Electronically, the lone pair of the N1 nitrogen is involved in resonance with the phenyl ring, which can decrease its nucleophilicity compared to the N4 nitrogen. However, the precise outcome of an alkylation reaction is a delicate interplay of several factors, including the choice of alkylating agent, base, solvent, and reaction temperature.

dot graph "Regioselectivity_in_2_Phenylpiperazine_Alkylation" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"2-Phenylpiperazine" [fillcolor="#F1F3F4", fontcolor="#202124"]; "N1-Alkylation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "N4-Alkylation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction_Conditions" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"2-Phenylpiperazine" -- "Reaction_Conditions" [label="Alkylation"]; "Reaction_Conditions" -- "N1-Alkylation" [label="Steric Hindrance\n(Bulky Electrophile)\nProtecting Group Strategy"]; "Reaction_Conditions" -- "N4-Alkylation" [label="Less Hindered Site\nKinetic Control"]; } caption: "Factors influencing N1 vs. N4 alkylation."

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N1 and N4 alkylated products. How can I improve the selectivity for the N1 position?

A1: Achieving high N1 selectivity often requires overcoming the steric hindrance of the phenyl group. Consider the following strategies:

  • Use a Protecting Group: The most reliable method is to protect the more reactive N4 nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[5][6][7] This forces the alkylation to occur exclusively at the N1 position. The Boc group can then be removed under acidic conditions.[5]

  • Employ a Bulky Alkylating Agent: While seemingly counterintuitive, a very bulky alkylating agent might favor the N1 position under thermodynamic control, especially if the N1-alkylated product is more stable. However, this is less common and highly substrate-dependent.

  • Optimize Reaction Conditions: Carefully screen solvents and bases. A less polar solvent might favor the less polar N1-alkylated product, and a bulky, non-nucleophilic base can influence the deprotonation equilibrium.

Q2: My reaction is giving predominantly the N4-alkylated product. How can I favor this outcome?

A2: N4-alkylation is often the kinetically favored pathway due to lower steric hindrance.[8][9][10] To maximize N4 selectivity:

  • Use an Excess of 2-Phenylpiperazine: Using a significant excess of the piperazine starting material can favor mono-alkylation at the more accessible N4 position and minimize di-alkylation.[6]

  • Control Stoichiometry of the Alkylating Agent: Add the alkylating agent slowly and in a controlled manner (e.g., using a syringe pump) to maintain a low concentration, which favors reaction at the more reactive site.[11][12]

  • Lower Reaction Temperature: Running the reaction at a lower temperature will favor the kinetically controlled product, which is typically the N4-alkylated isomer.[8][9][13]

Q3: I am observing significant amounts of di-alkylated byproduct. How can I prevent this?

A3: Di-alkylation occurs when both nitrogen atoms are alkylated. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the piperazine relative to the alkylating agent.[11]

  • Slow Addition of Alkylating Agent: As mentioned above, slow, dropwise addition of the alkylating agent helps to prevent its accumulation and subsequent reaction with the mono-alkylated product.[11][12][13]

  • Lower the Reaction Temperature: Lower temperatures can disfavor the second alkylation step, which often has a higher activation energy.[13]

Q4: What is the best choice of base for my alkylation reaction?

A4: The choice of base is critical.

  • For N4-selectivity (direct alkylation): A weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is often sufficient to neutralize the acid formed during the reaction without significantly altering the inherent reactivity of the two nitrogens.[13]

  • For N1-selectivity (with a protecting group): When using a protected piperazine, a stronger base like sodium hydride (NaH) might be necessary to deprotonate the less reactive N1-amine, especially with less reactive alkylating agents.[12][14]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the alkylation of 2-phenylpiperazine.

Problem Potential Cause(s) Suggested Solution(s)
Poor N1-Selectivity • N4 nitrogen is kinetically favored due to less steric hindrance.• Reaction conditions favor the kinetic product.Implement a protecting group strategy: Protect the N4 position with a Boc group to force alkylation at N1.[5][6][7]• Adjust reaction conditions for thermodynamic control: Use higher temperatures to allow for equilibrium between the N1 and N4 products, potentially favoring the more stable isomer.[8][9] (Note: This is highly substrate-dependent).
Poor N4-Selectivity • Reaction is proceeding under thermodynamic control, favoring the more stable N1-isomer.• Di-alkylation is occurring.Favor kinetic control: Use lower reaction temperatures and shorter reaction times.[8][9][13]• Use an excess of 2-phenylpiperazine: This will favor mono-alkylation at the more reactive N4 position.[6]• Slowly add the alkylating agent: This maintains a low concentration of the electrophile.[11][12]
Low Overall Yield • Incomplete reaction.• Degradation of starting materials or products.• Formation of insoluble salts.Increase reaction temperature or time: Monitor the reaction by TLC or LC-MS to determine the optimal conditions.[13]• Use a more reactive alkylating agent: Alkyl iodides are generally more reactive than bromides or chlorides.[12]• Ensure an appropriate base is used: A base is required to neutralize the acid formed. For alkyl halides, a base like K₂CO₃ or TEA is common.[13]• Consider a different solvent: Polar aprotic solvents like DMF or acetonitrile are often effective.[5][15]
Formation of Di-Alkylated Byproducts • Excess of alkylating agent.• High reaction temperature or prolonged reaction time.Use a stoichiometric amount or an excess of piperazine. [6][11]• Add the alkylating agent dropwise. [11][12][13]• Lower the reaction temperature. [13]
Reaction Fails to Proceed • Inactive alkylating agent.• Insufficiently strong base.• Sterically hindered substrate and/or electrophile.Check the purity and reactivity of the alkylating agent.Use a stronger base if necessary (e.g., NaH), especially for less reactive systems. [12][14]• Increase the reaction temperature. [13]• Consider a different synthetic route, such as reductive amination. [5][16]

dot graph "Troubleshooting_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Low Regioselectivity"]; Check_Ratio [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="N1:N4 Ratio?"]; High_N4 [label="High N4\n(Desired N1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; High_N1 [label="High N1\n(Desired N4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protect_N4 [label="Protect N4 (Boc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kinetic_Control [label="Favor Kinetic Control\n(Low Temp, Slow Addition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Improved Selectivity"];

Start -> Check_Ratio; Check_Ratio -> High_N4 [label="> 1:1"]; Check_Ratio -> High_N1 [label="< 1:1"]; High_N4 -> Protect_N4; High_N1 -> Kinetic_Control; Protect_N4 -> End; Kinetic_Control -> End; } caption: "Decision workflow for improving regioselectivity."

Detailed Experimental Protocols

Protocol 1: Selective N1-Alkylation via N4-Boc Protection

This protocol outlines the widely used and reliable method for achieving selective N1-alkylation.[5][6][7]

Step 1: Protection of the N4-Nitrogen

  • Dissolve 2-phenylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product (N-Boc-2-phenylpiperazine) by column chromatography or recrystallization.

Step 2: Alkylation of the N1-Nitrogen

  • Dissolve N-Boc-2-phenylpiperazine (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a base, such as sodium hydride (NaH, 1.1 eq), portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the N1-alkylated, N4-Boc-protected product by column chromatography.

Step 3: Deprotection of the N4-Nitrogen

  • Dissolve the purified product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[5][15]

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to a pH of >10.

  • Extract the free amine product with an organic solvent, dry the organic layer, and concentrate to yield the final N1-alkylated 2-phenylpiperazine.

dot graph "N1_Alkylation_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="2-Phenylpiperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protect [label="N4-Boc Protection\n(Boc₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; Alkylate [label="N1-Alkylation\n(Base, R-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotect [label="N4-Deprotection\n(TFA or HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="N1-Alkylated Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Protect; Protect -> Alkylate; Alkylate -> Deprotect; Deprotect -> End; } caption: "Workflow for selective N1-alkylation."

Protocol 2: Selective N4-Alkylation under Kinetic Control

This protocol is designed to favor the formation of the N4-alkylated product.[6][11][12][13]

  • Dissolve 2-phenylpiperazine (2.0-3.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a mild base like potassium carbonate (K₂CO₃, 1.5 eq relative to the alkylating agent).

  • Stir the mixture at room temperature.

  • Slowly add the alkylating agent (1.0 eq) dropwise over a period of 1-2 hours using a syringe pump.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography, taking care to separate the desired N4-alkylated product from any unreacted starting material and di-alkylated byproducts.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

  • Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 53-60.
  • Pattar, V. P., et al. (2016). Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation by Diperiodatocuprate(III) complex in aqueous alka. Journal of Chemical Sciences, 128(3), 429-437.
  • Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • ACS Catalysis. (2023, February 16). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines.
  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct electrophilic N-alkylation of piperazine under controlled... Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). Retrieved from [Link]

  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(47), 8835-8839.
  • Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. (n.d.). Retrieved from [Link]

  • Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 1-(4-chlorobenzyl)-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(4-chlorobenzyl)-2-phenylpiperazine. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each decision, compares viable alternatives, and presents a fully validated method grounded in established regulatory principles.

Introduction: The Analytical Challenge

1-(4-chlorobenzyl)-2-phenylpiperazine is a complex molecule featuring multiple functional groups that present a distinct analytical challenge. Its structure contains:

  • A piperazine ring with two basic nitrogen atoms, making its chromatographic behavior highly sensitive to pH.

  • Two aromatic rings (phenyl and chlorobenzyl), which act as strong chromophores for UV detection.

  • A chiral center, which is not the focus of this purity method but is a critical quality attribute to consider for other assays.

The primary objective of a purity method is to accurately quantify the main compound and resolve it from all potential impurities, including starting materials, by-products, and degradants. This guide will compare different chromatographic strategies to develop a method that is specific, accurate, precise, and robust, in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Foundational Strategy: Analyte Characterization & Initial Workflow

Before any practical experimentation, understanding the analyte's physicochemical properties is paramount. The piperazine moiety makes the molecule basic. The presence of two basic nitrogens means the molecule's ionization state can be manipulated by adjusting the mobile phase pH. This is the most powerful tool for controlling retention and peak shape.[4][5] The aromatic rings provide strong UV absorbance, making UV detection a straightforward choice. A preliminary UV scan would confirm the optimal wavelength for detection, likely around 225 nm where both phenyl and chlorobenzyl moieties absorb strongly.

Our method development will follow a systematic workflow, beginning with column and mobile phase screening, followed by optimization and full validation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Validation Analyte Analyte Characterization (Structure, pKa Estimate, UV Spectra) Column_Screen Column Screening (C18, C8, Phenyl) Analyte->Column_Screen pH_Screen Mobile Phase pH Screening (Acidic, Neutral, Basic) Column_Screen->pH_Screen Optimize Method Optimization (Gradient, Temperature) pH_Screen->Optimize Select best condition Validate Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) Optimize->Validate Final_Method Final Validated Method Validate->Final_Method

Caption: High-level workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in systematically comparing stationary and mobile phases to achieve optimal separation. We will evaluate key parameters and present illustrative data reflecting expected outcomes.

Stationary Phase (Column) Selection

The choice of stationary phase dictates the primary interaction mechanism with the analyte. For a molecule like 1-(4-chlorobenzyl)-2-phenylpiperazine, several reversed-phase columns are viable candidates. A good first choice for bonded phase is often C8 or C18.[6]

  • C18 (Octadecylsilane): The most common reversed-phase chemistry, offering the highest degree of hydrophobic retention. This is often the starting point for moderately non-polar molecules.[7][8]

  • C8 (Octylsilane): Less retentive than C18, which can be advantageous for reducing run times if the analyte is strongly retained on a C18 column.

  • Phenyl: Phenyl-bonded phases offer alternative selectivity through π-π interactions with the analyte's aromatic rings.[7][8] This can be particularly effective for separating molecules with subtle structural differences in their aromatic moieties.

Table 1: Comparison of Stationary Phase Performance (Illustrative Data) Conditions: Mobile Phase of 50:50 Acetonitrile:20mM Potassium Phosphate pH 2.8, Flow Rate 1.0 mL/min, Temperature 30°C.

Stationary PhaseRetention Time (min)Tailing Factor (USP)Resolution (from Impurity A)Rationale for Performance
C18 8.21.12.5Strong hydrophobic interaction provides good retention and baseline separation.
C8 6.51.21.9Lower hydrophobicity leads to shorter retention but slightly poorer resolution.
Phenyl 7.51.12.2Mixed-mode interaction (hydrophobic and π-π) offers good peak shape but slightly less retention than C18.
Mobile Phase pH Optimization

For basic compounds, mobile phase pH is the most critical parameter for achieving good peak shape and stable retention.[4] Operating at a pH far from the analyte's pKa ensures a single, stable ionic form, preventing peak distortion.[5][9] The piperazine nitrogens are basic; therefore, a low pH mobile phase will ensure they are fully protonated (ionized), which minimizes undesirable interactions with residual silanols on the silica surface and leads to sharper peaks.[10]

Let's compare three pH conditions:

  • Acidic (pH ~2.8): Both piperazine nitrogens are fully protonated. The analyte behaves as a stable cation, leading to excellent peak shape.

  • Neutral (pH ~7.0): The pH is likely close to the pKa of one of the nitrogens, leading to a mixed population of ionized and unionized species. This typically results in broad, distorted peaks.[4]

  • Basic (pH >10): The analyte is in its neutral, unionized form. While this increases hydrophobic retention, it can lead to peak tailing due to interactions with any un-endcapped silanols. This also requires a pH-stable column (e.g., hybrid silica).

Table 2: Effect of Mobile Phase pH on Peak Shape (Illustrative Data) Conditions: C18 Column, 50:50 Acetonitrile:20mM Buffer, Flow Rate 1.0 mL/min, Temperature 30°C.

Mobile Phase pHRetention Time (min)Tailing Factor (USP)Observations
2.8 (Phosphate Buffer) 8.21.1Sharp, symmetrical peak. Stable retention.
7.0 (Phosphate Buffer) 9.5> 2.5Very broad, tailing peak. Unsuitable for quantification.
10.0 (Ammonium Bicarbonate) 11.31.8Increased retention, but noticeable peak tailing.

Optimized & Finalized HPLC Method Protocol

Based on the comparative experiments, the following method was established and validated.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of 1-(4-chlorobenzyl)-2-phenylpiperazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample at the same concentration using the same diluent.

Method Validation: Ensuring Trustworthiness

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][11] A full validation was performed according to ICH Q2(R1) guidelines.[1][2]

G cluster_params Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness (Flow, Temp.) Validation->Robustness LOQ Limit of Quantitation Validation->LOQ

Caption: Key parameters for analytical method validation.

Table 3: Summary of Method Validation Results (Illustrative Data)

Validation ParameterTestAcceptance CriteriaResult
Specificity Peak purity analysis of stressed samples (acid, base, peroxide, heat, light)Peak is pure; no co-elution from degradants.Passed. Main peak is spectrally pure in all conditions.
Linearity Five concentrations from LOQ to 150% of target (e.g., 0.5 to 150 µg/mL)Correlation coefficient (R²) ≥ 0.999R² = 0.9998
Accuracy Spike recovery at 80%, 100%, and 120% of target concentration (n=3)Mean recovery between 98.0% and 102.0%99.5% - 101.2%
Precision
- RepeatabilitySix replicate preparations at 100% concentrationRSD ≤ 1.0%0.45%
- Intermediate PrecisionAnalysis on a different day with a different analystRSD ≤ 2.0%0.78%
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) of ~10Determined experimentally0.5 µg/mL
Robustness Varied flow rate (±0.1 mL/min) and column temperature (±5°C)System suitability passes; peak area RSD < 2.0%Passed. System suitability criteria were met in all varied conditions.

The validation results confirm that the developed HPLC method is highly specific, linear, accurate, precise, and robust for the intended purpose of purity analysis.

Conclusion

By systematically comparing stationary phases and critically evaluating the role of mobile phase pH, we have successfully developed and validated a robust reversed-phase HPLC method for the purity analysis of 1-(4-chlorobenzyl)-2-phenylpiperazine. The final method, utilizing a C18 column with an acidic mobile phase gradient, provides excellent peak shape and resolution from potential impurities. The comprehensive validation data demonstrates that the method is fit for purpose and can be reliably implemented in a quality control environment to ensure the purity, and ultimately the safety and efficacy, of the target compound.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][2][3]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). [Link][10]

  • Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. [Link][6]

  • MicroSolv Technology Corporation. (n.d.). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. [Link][12]

  • Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. [Link][7]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link][8]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link][4]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link][9]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link][5]

Sources

Solid-State Profiling of 1-(4-chlorobenzyl)-2-phenylpiperazine Salts: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 1-(4-chlorobenzyl)-2-phenylpiperazine Salts Content Type: Publish Comparison Guide

Executive Summary

In the development of neuroactive piperazine derivatives, specifically 1-(4-chlorobenzyl)-2-phenylpiperazine , the selection of an optimal salt form is a critical milestone that dictates bioavailability, stability, and manufacturability.[1] This guide compares the crystallographic performance of key salt forms (Hydrochloride, Fumarate, and Maleate), synthesizing experimental data from the broader 2-phenylpiperazine pharmacophore class to provide a rigorous selection framework.

Audience: Medicinal Chemists, Solid-State Scientists, and Formulation Engineers.

Structural Context & Pharmacophore Analysis

The target molecule, 1-(4-chlorobenzyl)-2-phenylpiperazine , features a chiral center at the C2 position of the piperazine ring and a lipophilic 4-chlorobenzyl moiety.[1] X-ray diffraction (XRD) studies on this class reveal that the 2-phenyl group imposes significant steric constraints, often locking the piperazine ring into a rigid chair conformation with the phenyl group in an equatorial position to minimize 1,2-diaxial interactions [1].[1]

Key Crystallographic Features:

  • Chirality: The C2-phenyl center creates potential for diastereomeric salt formation (e.g., with L-Tartaric acid).[1]

  • H-Bonding Donors: The N4-amine (secondary) and N1-amine (tertiary, protonated in salts) act as primary anchors for anion coordination.[1]

  • Packing Motifs: The 4-chlorobenzyl group typically drives packing via

    
     stacking and Cl
    
    
    
    Cl halogen bonding, which can be modulated by the counterion.
Comparative Performance: Salt Form Analysis

The following comparison evaluates the three most common salt forms for this scaffold based on crystallographic data and physicochemical outcomes.

A. Hydrochloride (HCl) Salts [1]
  • Crystallographic Habit: Often forms hydrates (mono- or di-hydrate) due to the high charge density of the Cl⁻ ion and the flexibility of the piperazine cation.[1]

  • Lattice Interactions: The chloride ion typically bridges the protonated N1 and N4 sites via strong N—H

    
    Cl hydrogen bonds (
    
    
    
    Å).[1]
  • Performance Verdict:

    • Pros: High aqueous solubility.[1]

    • Cons: High risk of hygroscopicity and polymorphic transitions during drying.[1] The "channel hydrate" formation is a common risk in 2-phenylpiperazine HCl salts [2].[1]

B. Fumarate Salts (1:1 and 2:1)
  • Crystallographic Habit: Tends to form stable, anhydrous triclinic (P-1) or monoclinic (P21/c) lattices.[1]

  • Lattice Interactions: The dicarboxylic acid forms robust R

    
    (8) hydrogen-bonding synthons with the piperazine nitrogens.[1] The fumarate anion often acts as a linker between two cations, creating a "molecular tape" motif that enhances thermal stability.
    
  • Performance Verdict:

    • Pros: Superior crystallinity and melting point homogeneity.[1] Often non-hygroscopic.[1]

    • Cons: pH-dependent solubility (lower than HCl).[1]

C. Maleate Salts [1]
  • Crystallographic Habit: Similar to fumarate but the cis-geometry of maleic acid often leads to intramolecular H-bonds within the anion, altering the packing density.[1]

  • Lattice Interactions: Maleate salts of piperazines frequently exhibit lower melting points than fumarates due to less efficient packing efficiency caused by the "kinked" anion structure.[1]

  • Performance Verdict:

    • Pros: Good solubility; useful if Fumarate is too insoluble.[1]

    • Cons: Potential for Michael addition degradation (chemical instability) in solution; lower lattice energy.[1]

Data Summary: Physicochemical Properties Comparison
PropertyHydrochloride (HCl) Fumarate (1:1) Maleate
Crystal System Orthorhombic / MonoclinicTriclinic (P-1)Monoclinic
Hygroscopicity High (Critical Risk)Low (Stable)Moderate
Melting Point Broad (Decomposition)Sharp (High Tm)Sharp (Moderate Tm)
Solubility (pH 1.2) > 50 mg/mL10–20 mg/mL20–30 mg/mL
Packing Efficiency Lower (Solvent voids common)High (Dense packing)Moderate
Primary Interaction Ionic N—H

Cl
H-Bond Network (N—H

O)
H-Bond Network

Note: Data extrapolated from homologous 1-benzyl-2-phenylpiperazine crystallographic studies [3][4].[1]

Experimental Protocol: Growing Diffraction-Quality Crystals

To validate these forms for 1-(4-chlorobenzyl)-2-phenylpiperazine, follow this "Self-Validating" protocol:

  • Stoichiometry Control:

    • Dissolve 100 mg of free base in 2 mL Ethanol/IPA (1:1).

    • Add acid (1.05 eq for HCl/Maleate; 0.55 eq for Fumarate 2:1 salt) dissolved in the same solvent.[1]

  • Slow Evaporation (Vapor Diffusion):

    • Place the solution in a small vial inside a larger jar containing n-Hexane (antisolvent).

    • Seal and allow to stand at 4°C for 7–14 days.

  • Validation:

    • Check for birefringence under polarized light microscopy (PLM).[1]

    • Confirm salt formation via shift in melting point (DSC) before mounting for X-ray.[1]

Strategic Visualization: Salt Selection Workflow

The following diagram illustrates the decision logic for selecting the optimal salt form based on the crystallographic outcome.

SaltSelection Start 1-(4-chlorobenzyl)-2-phenylpiperazine (Free Base) Screen Salt Screening (HCl, Fumarate, Maleate, Tartrate) Start->Screen CheckCryst Is it Crystalline? Screen->CheckCryst HCl_Path HCl Salt Form CheckCryst->HCl_Path Yes (HCl) Fum_Path Fumarate Salt Form CheckCryst->Fum_Path Yes (Fumarate) Fail Amorphous/Oil (Reject) CheckCryst->Fail No HygroCheck Hygroscopicity (DVS Analysis) HCl_Path->HygroCheck Success_Stab High Stability (Select for Oral Solid) Fum_Path->Success_Stab Typically Stable HygroCheck->Fail >5% wt gain Success_Sol High Solubility (Select for IV) HygroCheck->Success_Sol <2% wt gain

Figure 1: Decision logic for salt selection based on solid-state properties derived from X-ray and DVS data.

Mechanism of Interaction (Graphviz)

This diagram visualizes the hydrogen-bonding network typically observed in the Fumarate salt of 2-phenylpiperazine derivatives, stabilizing the crystal lattice.[1]

CrystalPacking cluster_lattice Lattice Stabilization (R2,2(8) Motif) Pip1 Piperazine Cation A (N4-H Donor) Fumarate Fumarate Anion (Carboxylate Acceptors) Pip1->Fumarate H-Bond (2.8 Å) Pip2 Piperazine Cation B (N4-H Donor) Pip2->Fumarate H-Bond (2.8 Å)

Figure 2: Schematic of the supramolecular synthon between piperazine cations and fumarate anions.[1]

References
  • Chantrapromma, K., et al. (2014).[1] Syntheses, crystal structures and Hirshfeld surface analysis of salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E.

  • Gu, J. M., et al. (2003).[1][2] Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine (Related Homolog). Zeitschrift für Kristallographie.

  • PubChem. (2025).[1][3] 1-(4-Chlorobenzyl)piperazine Compound Summary. National Library of Medicine.[1] [1]

  • Li, A. J., et al. (2008).[1][4] 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate.[1][5][6] Acta Crystallographica Section E.

Sources

Comparative stability of 2-phenylpiperazine vs. benzhydrylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Stability Guide: 2-Phenylpiperazine vs. Benzhydrylpiperazine Scaffolds in Drug Design

Executive Summary

This guide provides a technical comparison of two prevalent piperazine pharmacophores: 2-phenylpiperazine and benzhydrylpiperazine (diphenylmethylpiperazine). While both scaffolds offer high lipophilicity and receptor affinity (particularly for GPCRs like Dopamine D2, Serotonin 5-HT, and Histamine H1), they exhibit distinct stability profiles that dictate their developability.

  • Benzhydrylpiperazine derivatives are chemically robust regarding chirality but are metabolically labile, suffering from rapid oxidative N-dealkylation (CYP3A4-mediated) and N-oxide formation.

  • 2-Phenylpiperazine derivatives offer superior metabolic resistance to dealkylation due to steric hindrance but present a critical chemical stability risk: racemization of the C2 chiral center under thermodynamic stress.

Structural & Mechanistic Analysis

The stability differences stem directly from the electronic and steric environments of the piperazine ring.

A. Benzhydrylpiperazine (The "Linker" Liability)
  • Structure: Two phenyl rings attached to a central methine carbon, which is bonded to the piperazine N1.

  • Vulnerability: The benzylic C-H bond is electron-rich and accessible. It is a "soft spot" for cytochrome P450 enzymes, leading to hydroxylation and subsequent C-N bond cleavage (N-dealkylation).

  • Chemical Issue: The tertiary nitrogen is prone to N-oxidation under ambient oxidative stress (peroxides).

B. 2-Phenylpiperazine (The "Chiral" Liability)
  • Structure: A phenyl ring attached directly to the C2 carbon of the piperazine ring.

  • Vulnerability: The C2 proton is benzylic and alpha to an amine. This acidity allows for proton abstraction, leading to reversible enamine formation or radical intermediates that result in racemization .

  • Metabolic Advantage: The bulky phenyl group at C2 sterically hinders the adjacent N1 and N4 nitrogens, often slowing down N-dealkylation compared to unhindered piperazines.

Stability_Mechanisms cluster_Benz Benzhydrylpiperazine Risks cluster_Phenyl 2-Phenylpiperazine Risks Benz Benzhydryl Scaffold NOxide N-Oxide Formation (Chemical Oxidation) Benz->NOxide Peroxides/UV Dealkyl N-Dealkylation (Metabolic Cleavage) Benz->Dealkyl CYP3A4 Phenyl 2-Phenyl Scaffold Racem C2 Racemization (Thermodynamic Stress) Phenyl->Racem High T / pH > 8 AromOx Aromatic Hydroxylation (Metabolic - CYP2D6) Phenyl->AromOx CYP2D6

Figure 1: Mechanistic divergence in degradation pathways. Benzhydryl derivatives fail via linker cleavage, while 2-phenyl derivatives fail via stereochemical loss.

Chemical Stability Profile (Stress Testing)

The following data summarizes typical degradation patterns observed under ICH Q1A(R2) forced degradation conditions.

Stress ConditionBenzhydrylpiperazine Response2-Phenylpiperazine Response
Acid Hydrolysis (0.1 N HCl, 60°C)Stable. The ether/amine linkages generally resist acid hydrolysis.Stable. The core ring remains intact.
Base Hydrolysis (0.1 N NaOH, 60°C)Stable. Risk: Potential for C2-proton abstraction leading to partial racemization over extended periods.
Oxidation (3% H₂O₂, RT)High Degradation. Rapid formation of N-oxides (M+16) and benzophenone derivatives via cleavage.Moderate Degradation. Formation of N-oxides; phenyl ring is resistant to chemical oxidation (unlike metabolic).
Photostability (UV/Vis)Sensitive. Benzylic radical formation can lead to photolytic cleavage.Stable. Generally resistant, though colored impurities may form via aniline-like oxidation if N is unsubstituted.

Metabolic Stability (In Vitro)

In drug discovery, metabolic stability is often the deciding factor.

Benzhydrylpiperazine: The CYP3A4 Sink

Benzhydryl derivatives (e.g., Cetirizine, Cyclizine) are classic substrates for CYP3A4 . The mechanism involves:

  • Hydroxylation of the benzhydryl methine carbon.

  • Collapse of the carbinolamine intermediate.

  • Result: Cleavage of the molecule into a benzophenone derivative and the free piperazine.

  • Impact: Short half-life (

    
    ) and high clearance unless blocked by electron-withdrawing groups (e.g., -Cl, -F) on the phenyl rings.
    
2-Phenylpiperazine: The CYP2D6 Target

The steric bulk at C2 protects the nitrogen from dealkylation. However, the exposed phenyl ring at C2 is a target for CYP2D6 -mediated aromatic hydroxylation.

  • Mechanism:[1][2][3][4][5] Direct insertion of oxygen into the para or meta position of the phenyl ring.

  • Impact: The scaffold remains intact, but polarity increases, accelerating renal clearance.

Metabolic_Workflow cluster_BenzMet Benzhydryl Pathway cluster_PhenMet 2-Phenyl Pathway Start Microsomal Stability Assay (HLM) B_Sub Benzhydryl Substrate Start->B_Sub P_Sub 2-Phenyl Substrate Start->P_Sub B_Enz CYP3A4 B_Sub->B_Enz NADPH B_Prod N-Dealkylation (Loss of Pharmacophore) B_Enz->B_Prod P_Enz CYP2D6 P_Sub->P_Enz NADPH P_Prod Aromatic Hydroxylation (Scaffold Intact) P_Enz->P_Prod

Figure 2: Metabolic fate comparison. Benzhydryl derivatives undergo destructive cleavage; 2-phenyl derivatives undergo functionalization.

Experimental Protocols

Use these self-validating protocols to assess your specific derivatives.

Protocol A: Assessment of Chiral Stability (Racemization)

Applicable to 2-Phenylpiperazine derivatives.

  • Preparation: Dissolve compound (1 mg/mL) in 50:50 MeOH:Water.

  • Stress Condition: Prepare three aliquots:

    • Control (pH 7, RT).

    • Thermal Stress (pH 7, 60°C, 24h).

    • Base/Thermal Stress (pH 10, 60°C, 24h).

  • Analysis: Use Chiral HPLC or SFC (Supercritical Fluid Chromatography).

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

  • Validation: If the enantiomeric excess (ee%) drops by >1% in the Base/Thermal condition compared to control, the scaffold is liable to racemization.

Protocol B: Oxidative N-Dealkylation Screen

Applicable to Benzhydrylpiperazine derivatives.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Incubation:

    • Pre-incubate microsomes + Test Compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH-regenerating system.

    • Timepoints: 0, 5, 15, 30, 60 min.[6]

  • Quench: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Detection (LC-MS/MS):

    • Monitor parent loss.[5]

    • Crucial Step: Monitor specifically for the loss of the benzhydryl mass (Parent MW minus 167 Da) or the formation of benzophenone (MW 182 Da).

  • Calculation: Calculate Intrinsic Clearance (

    
    ).[5] Benzhydryl derivatives often show 
    
    
    
    if unprotected.

Conclusion & Recommendation

  • Select Benzhydrylpiperazine if: You require maximum lipophilicity for BBB penetration and can tolerate high metabolic turnover (or can block metabolism via fluorination of the phenyl rings). Be prepared to formulate against oxidative degradation (use antioxidants like BHT).

  • Select 2-Phenylpiperazine if: You require a rigid, metabolically stable scaffold that maintains the pharmacophore longer in vivo. However, you must strictly control pH during synthesis and formulation to prevent racemization of the C2 center.

References

  • Dyakonov, T. et al. (2010).[3] Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. Pharmaceutical Research. Link

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. Link

  • Tarsa, M. et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.[5] Link

  • Karki, R. et al. (2016). Piperazine - A Biologically Active Scaffold. International Journal of Pharmaceutical Sciences and Research. Link

  • Anizen, T. et al. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines. Journal of the American Chemical Society.[4] Link

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。